REACTION_CXSMILES
|
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]1[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>CC(C)=O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH:22]1[CH2:21][CH2:20][CH2:19][CH:18]=[CH:17]1)=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
633.4 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
717.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
836 g
|
Type
|
reactant
|
Smiles
|
BrC1C=CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
ADDITION
|
Details
|
were rapidly added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 21/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removal of the inorganic salts
|
Type
|
FILTRATION
|
Details
|
by filtration, and evaporation of the solvent
|
Type
|
WASH
|
Details
|
washed with 10% caustic soda
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and the ether phase was then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and elimination of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(OC2C=CCCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 975 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |